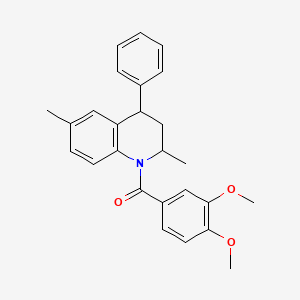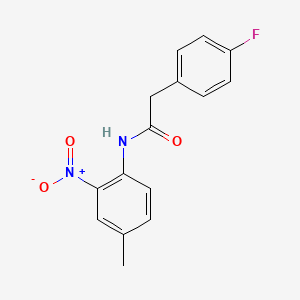
1-(3,4-dimethoxybenzoyl)-2,6-dimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline
説明
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives often involves complex cyclization and oxidation processes. For instance, the cyclization of specific dimethoxyphenyl-propionamide compounds does not yield the expected products but rather leads to dibenzocycloheptane derivatives through anodic oxidation processes (Carmody, Sainsbury, & Newton, 1980). Another example includes the Pummerer-type cyclization, which highlights the role of boron trifluoride diethyl etherate in enhancing cyclization yields, leading to the formation of specific tetrahydroisoquinoline derivatives (Saitoh et al., 2001).
Molecular Structure Analysis
The structure of tetrahydroquinoline derivatives is often elucidated through spectroscopic methods and X-ray crystallography. For instance, the molecular salt of a related tetrahydroimidazoisoquinoline compound was analyzed, revealing a twist–boat conformation in the tetrahydropyridine ring and the formation of centrosymmetric dimers in the crystal structure (Okmanov et al., 2019).
Chemical Reactions and Properties
Tetrahydroquinoline derivatives undergo various chemical reactions, including electrochemical oxidation, which leads to the formation of different isoquinolinium salts. These reactions are critical for understanding the chemical behavior and potential applications of these compounds (Carmody, Sainsbury, & Newton, 1980).
Physical Properties Analysis
The physical properties of tetrahydroquinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often determined using analytical techniques like X-ray crystallography and spectroscopy (Okmanov et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific reactions, are essential for the synthesis and application of tetrahydroquinoline derivatives. Studies on their electrochemical oxidation and reactions with phosphites provide insights into their chemical behavior (Carmody, Sainsbury, & Newton, 1980; Kametani, Fujimoto, & Mizushima, 1975).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3,4-dimethoxyphenyl)-(2,6-dimethyl-4-phenyl-3,4-dihydro-2H-quinolin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO3/c1-17-10-12-23-22(14-17)21(19-8-6-5-7-9-19)15-18(2)27(23)26(28)20-11-13-24(29-3)25(16-20)30-4/h5-14,16,18,21H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRMAOINXGBMTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)C3=CC(=C(C=C3)OC)OC)C=CC(=C2)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzoyl)-2,6-dimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,5-dimethyl-3-{3-[1-(2-propoxyethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B4020681.png)
![2-[(4-chlorophenyl)thio]-N-(3-fluorophenyl)propanamide](/img/structure/B4020685.png)
![ethyl 1-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]-4-piperidinecarboxylate](/img/structure/B4020695.png)
![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(2,2-dimethylpropanoyl)piperazine](/img/structure/B4020706.png)
![N-[(3,4-dimethoxyphenyl)(8-hydroxy-5-nitro-7-quinolinyl)methyl]cyclohexanecarboxamide](/img/structure/B4020707.png)
![N-[4-(diethylamino)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B4020724.png)
![3-[(3-hydroxypiperidin-1-yl)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B4020738.png)
![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4020740.png)
![N-(5-chloro-2-pyridinyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4020743.png)
![N-benzyl-2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzamide](/img/structure/B4020750.png)
![3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4020757.png)
![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B4020765.png)
![1-[({2-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]benzyl}amino)methyl]cyclohexanol](/img/structure/B4020769.png)